![molecular formula C14H10ClF3O B2498876 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene CAS No. 478032-57-4](/img/structure/B2498876.png)

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

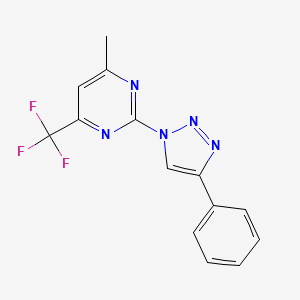

Synthesis Analysis

The synthesis of benzene derivatives, such as "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene," often involves direct and mild formylation methods utilizing reagents like dichloromethyl methyl ether and silver trifluoromethanesulfonate under controlled temperature conditions to preserve the phenolic hydroxyl group's integrity (Ohsawa, Yoshida, & Doi, 2013). Other related methods include electrochemical procedures and the use of triformates as non-reacting CO sources in carbonylation reactions, highlighting the versatility in the synthesis approaches for similar compounds (Jiang, Qi, & Wu, 2016).

Molecular Structure Analysis

Investigations into the molecular structure of benzene derivatives reveal the significance of X-ray crystallography in understanding conformational details. For instance, studies on compounds with similar structural frameworks indicate the importance of the spatial arrangement of substituents and their impact on the molecule's physical properties and reactivity (Hay & Mackay, 1982).

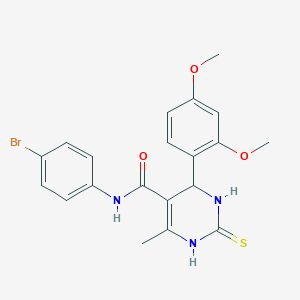

Chemical Reactions and Properties

Chemical reactions involving "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene" and its analogs often include electropolymerization, electrophilic substitution, and carbonylation. These reactions are influenced by the presence of functional groups, as demonstrated in the trifluoromethylation of phenol derivatives, where the benzylic C-H bond is selectively substituted (Egami, Ide, Kawato, & Hamashima, 2015).

Physical Properties Analysis

The physical properties of benzene derivatives, including "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene," are closely tied to their molecular structure. Parameters such as solubility, thermal stability, and melting points are essential for understanding their behavior in different environments and applications. For example, hyperbranched polyimides synthesized from similar compounds exhibit good solubility and high thermal stability, indicating their potential for various industrial applications (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

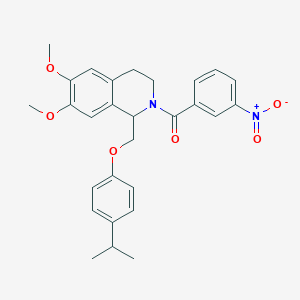

Chemical Properties Analysis

The chemical properties of "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene" are characterized by its reactivity towards different chemical agents and conditions. Studies on related compounds have shown how specific functional groups can affect electrophilic and nucleophilic reactions, as well as the compound's overall reactivity profile (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).

科学的研究の応用

Polymer Development

One significant application of compounds related to 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is in the development of advanced polymeric materials. For instance, the preparation and performance study of a polyimide film, using a derivative of this compound, showed promising properties for industrial applications (Fu Ju-sun, 2010).

Material Synthesis and Characterization

In another study, the synthesis and characterization of novel fluorine-containing polyetherimide demonstrated the utility of similar compounds in producing materials with unique properties, such as high-temperature stability and specific mechanical characteristics (Yu Xin-hai, 2010).

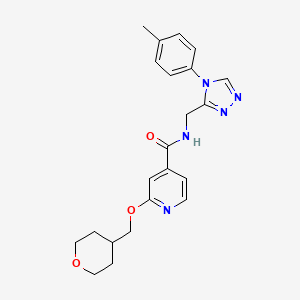

Crystal Structure Analysis

The crystal structures of several trifluoromethyl-substituted compounds, including derivatives of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene, have been analyzed to understand their molecular arrangement and interactions. This research is crucial in material science for designing molecules with desired physical and chemical properties (Bin Li et al., 2005).

Formylation Methods

The compound has also been used in developing novel formylation methods for substituted benzenes, showcasing its potential in organic synthesis and chemical manufacturing (K. Ohsawa et al., 2013).

Photochemical Studies

Its derivatives have been studied for their photochemical properties, especially in the context of photoacid generation, which is relevant in photolithography and other technological applications (G. Pohlers et al., 1997).

作用機序

Target of Action

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Trifluoromethyl-containing compounds often undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play an important role in various biochemical processes .

Pharmacokinetics

Trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation , which may influence their pharmacokinetic properties.

Action Environment

The stability and reactivity of trifluoromethyl-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

特性

IUPAC Name |

1-(chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O/c15-9-10-4-1-2-7-13(10)19-12-6-3-5-11(8-12)14(16,17)18/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBWTKIBCCMIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)

![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)